molecular formula C15H22O2 B12080051 Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate

Cat. No.: B12080051
M. Wt: 234.33 g/mol
InChI Key: NLFCLPZGEKSGEW-FMIVXFBMSA-N
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Description

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate is a chemical compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . It is known for its unique bicyclic structure, which includes a heptene ring fused with a bicyclo[3.2.0]heptane system. This compound is used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate typically involves the reaction of 3-ethylbicyclo[3.2.0]hept-3-en-6-one with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate: Known for its unique bicyclic structure and versatile chemical reactivity.

    Tert-butyl 2-(3-methylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.

    Tert-butyl 2-(3-phenylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate: Contains a phenyl group, which significantly alters its chemical behavior and applications.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of an ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

tert-butyl (2E)-2-(3-ethyl-6-bicyclo[3.2.0]hept-3-enylidene)acetate

InChI

InChI=1S/C15H22O2/c1-5-10-6-11-8-12(13(11)7-10)9-14(16)17-15(2,3)4/h7,9,11,13H,5-6,8H2,1-4H3/b12-9+

InChI Key

NLFCLPZGEKSGEW-FMIVXFBMSA-N

Isomeric SMILES

CCC1=CC\2C(C1)C/C2=C\C(=O)OC(C)(C)C

Canonical SMILES

CCC1=CC2C(C1)CC2=CC(=O)OC(C)(C)C

Origin of Product

United States

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